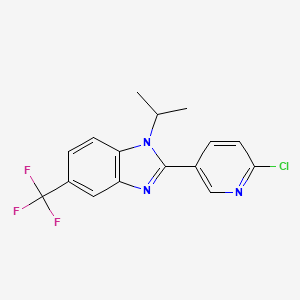

2-(6-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole

描述

2-(6-Chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a 6-chloro-3-pyridinyl group at position 2, an isopropyl group at position 1, and a trifluoromethyl (CF₃) group at position 3. The benzimidazole scaffold is notable for its pharmacological relevance, particularly in antiviral and anticancer agents. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro-pyridinyl moiety may contribute to target binding affinity .

属性

IUPAC Name |

2-(6-chloropyridin-3-yl)-1-propan-2-yl-5-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N3/c1-9(2)23-13-5-4-11(16(18,19)20)7-12(13)22-15(23)10-3-6-14(17)21-8-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCAMOXNFHVIKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1C3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of this compound is the nicotinic acetylcholine receptors in the central nervous system of insects. These receptors play a crucial role in the transmission of nerve impulses, and their disruption can lead to paralysis and death in insects.

Mode of Action

This compound acts by interfering with the transmission of stimuli in the insect nervous system. Specifically, it causes a blockage of the nicotinergic neuronal pathway. By blocking nicotinic acetylcholine receptors, the compound prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death.

Biochemical Pathways

The compound affects the nicotinergic neuronal pathway , a critical biochemical pathway in insects. This pathway is involved in the transmission of nerve impulses. When this pathway is blocked, the normal functioning of the insect’s nervous system is disrupted, leading to paralysis and death.

Pharmacokinetics

As a systemic insecticide, it is likely to be absorbed and distributed throughout the insect’s body to exert its toxic effects.

Result of Action

The primary result of the compound’s action is the paralysis and eventual death of insects . By blocking the transmission of nerve impulses, the compound disrupts the normal functioning of the insect’s nervous system, leading to paralysis. If the blockage persists, the insect eventually dies.

相似化合物的比较

Structural Analog: Asundexian (Radiolabeled Benzimidazole Derivative)

Key Structural Features :

Comparison :

- Substituents: Both compounds feature trifluoromethyl groups, but asundexian’s radiolabeling enables pharmacokinetic tracking, unlike the non-labeled target compound.

- Applications : Asundexian is utilized in metabolic studies, whereas the target compound’s unmodified structure suggests broader preclinical exploration .

Structural Analog: (R,R,R)-Aprepitant

Key Structural Features :

- Core: Morpholino-triazolone scaffold.

- Substituents: Bis(trifluoromethyl)phenyl, fluorophenyl, and morpholino groups .

Comparison :

- Trifluoromethyl Groups : Aprepitant incorporates two CF₃ groups, enhancing steric bulk and metabolic resistance compared to the single CF₃ in the target compound.

- Biological Activity : Aprepitant is a clinically approved NK1 receptor antagonist, whereas the target benzimidazole’s mechanism remains unspecified.

- Solubility: Aprepitant’s morpholino group improves aqueous solubility, a feature absent in the target compound’s isopropyl substituent .

Structural Analog: Compound 39 (Benzimidazole Derivative)

Key Structural Features :

Comparison :

- Polarity : The morpholinyl and pyrazolo-pyrimidinyl groups in Compound 39 increase polarity, likely improving solubility compared to the target’s chloro-pyridinyl and isopropyl groups.

- Synthesis : Both compounds employ amidation reactions, but Compound 39 uses HATU/TEA activation, reflecting modern synthetic trends .

Data Table: Substituent Effects and Functional Comparisons

Critical Analysis of Substituent Impacts

- Trifluoromethyl vs. Difluoromethyl : The CF₃ group in the target compound offers greater electron-withdrawing effects and metabolic stability than CF₂H in Compound 39, but may reduce solubility.

- Chloro-pyridinyl vs. Morpholinyl : The chloro-pyridinyl group in the target compound likely enhances aromatic stacking interactions, whereas morpholinyl groups (e.g., in Aprepitant) improve solubility.

- Radiolabeling: Asundexian’s isotopic labeling enables precise metabolic tracking, a feature absent in the non-labeled target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。